molecular formula C23H20N2O4 B556945 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid CAS No. 507472-06-2

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid

Cat. No.: B556945
CAS No.: 507472-06-2
M. Wt: 388.4 g/mol
InChI Key: IZXATJNDHWFETN-NRFANRHFSA-N
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Description

The compound is a derivative of propanoic acid with a fluorenylmethoxycarbonyl (Fmoc) group and a pyridin-3-yl group . The Fmoc group is a common protecting group used in peptide synthesis.


Synthesis Analysis

The synthesis of similar compounds often involves the use of the Fmoc group as a protecting group for the amino group. The Fmoc group can be removed later in the synthesis process to reveal the free amino group.


Molecular Structure Analysis

The molecular structure of similar compounds shows the presence of a fluorenyl group, a methoxy group, a carbonyl group, an amino group, and a pyridin-3-yl group .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the removal of the Fmoc protecting group and the coupling of the free amino group with other groups.


Physical and Chemical Properties Analysis

The molecular weight of similar compounds is around 388.4 g/mol, and the molecular formula is C23H20N2O4 . These compounds are typically solid and white to off-white in color .

Scientific Research Applications

Synthesis of Differentially Protected Amino Acids

This compound is pivotal in the synthesis of differentially protected azatryptophan derivatives, which are crucial for peptide-based drug discovery. A study demonstrated the use of a Palladium-catalyzed Negishi coupling to synthesize tert-butyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate derivatives with high yield, showcasing its utility in developing novel amino acids for therapeutic applications (Nimje et al., 2020).

Self-Assembled Structures for Nanotechnology

Another study focused on the self-assembling properties of Fmoc-modified amino acids, including (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid derivatives. These compounds were found to form various self-assembled structures under different conditions, indicating potential applications in nanotechnology and material science. The research highlights the ability to control the morphology of self-assembled structures by manipulating the concentration and temperature, paving the way for novel material design (Gour et al., 2021).

Bioimaging Applications

In the field of bioimaging, derivatives of this compound have been utilized for the development of water-soluble fluorene probes targeting integrin for fluorescence imaging. The study elaborates on the linear and nonlinear photophysical properties of these probes, demonstrating their high selectivity and efficiency in integrin imaging. This application underscores the compound's role in advancing fluorescence microscopy and its potential in medical diagnostics (Morales et al., 2010).

Antimicrobial and Antioxidant Activities

Furthermore, conjugates of amino acids with nifedipine, synthesized using derivatives of this compound, showed significant antioxidant and anti-inflammatory activities. This research highlights the compound's utility in developing new therapeutic agents with potential benefits against oxidative stress and inflammation (Subudhi & Sahoo, 2011).

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22(27)12-21(15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXATJNDHWFETN-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427502
Record name (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507472-06-2
Record name (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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